molecular formula C15H13N5OS B12015529 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-89-9

4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015529
CAS No.: 497823-89-9
M. Wt: 311.4 g/mol
InChI Key: VQEAYMFFRAAWOZ-LICLKQGHSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a methoxybenzylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((2-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved efficacy in various applications.

Properties

CAS No.

497823-89-9

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-8-3-2-6-11(13)10-17-20-14(18-19-15(20)22)12-7-4-5-9-16-12/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

VQEAYMFFRAAWOZ-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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